Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-
Description
This compound, also known as 3-(N,N-Diacetoxyethyl)amino-4-methoxyacetanilide, is a multifunctional acetamide derivative characterized by a central methoxyphenyl ring substituted with an acetamide group at the para position and a bis(2-acetoxyethyl)amino moiety at the meta position. Its molecular formula is $ \text{C}{20}\text{H}{27}\text{N}{3}\text{O}{8} $, with an average molecular weight of approximately 437.45 g/mol.
Properties
IUPAC Name |
2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-12(20)18-15-5-6-17(23-4)16(11-15)19(7-9-24-13(2)21)8-10-25-14(3)22/h5-6,11H,7-10H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQXCNSBJJHGGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N(CCOC(=O)C)CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027824 | |
| Record name | Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23128-51-0 | |
| Record name | N-[3-[Bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23128-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((5-Acetamido-2-methoxyphenyl)imino)diethyl diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023128510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[5-acetamido-2-methoxyphenyl]imino]diethyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,2'-((5-ACETAMIDO-2-METHOXYPHENYL)IMINO)DIETHYL DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W9GSK98YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- typically involves the reaction of 3-amino-4-methoxyacetanilide with diacetoxyethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyloxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The acetyloxy groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Substituent Variations in Acetamide Derivatives
The compound’s structural uniqueness lies in its bis(2-acetoxyethyl)amino group. Below is a comparison with analogs featuring different substituents:
Pharmacological Activity
- Anticancer Activity: Derivatives like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (Compound 40 in ) exhibit significant cytotoxicity against HCT-1 (colon), MCF-7 (breast), and PC-3 (prostate) cancer cells via MTT assays .
- Alkylating Potential: The bromoethyl-substituted analog () may function as an alkylating agent due to its bromine substituents, which can crosslink DNA in tumor cells .
Key Research Findings and Data
Physicochemical Properties
- Lipophilicity : The acetyloxyethyl groups in the target compound increase logP compared to simpler analogs like N-(4-methoxyphenyl)acetamide, suggesting improved blood-brain barrier penetration .
Biological Activity
Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl] is an organic compound with the molecular formula and a molecular weight of approximately 352.387 g/mol. This compound is characterized by its unique structure, which includes an acetamide group and a bis(2-acetyloxyethyl)amino moiety. Its potential applications span pharmaceuticals, dye manufacturing, and biological research due to its diverse biological activities.
The biological activity of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl] can be attributed to its interaction with various biological targets. The acetyloxy groups may undergo hydrolysis, releasing acetic acid and forming active intermediates that can interact with cellular components. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzyme activities, affecting metabolic pathways.
- Cellular Disruption : It could disrupt cellular processes, potentially leading to apoptosis in certain cell types.
Biological Activities
Research indicates that Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl] exhibits several biological activities:
Comparative Analysis
To understand the biological activity of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl], it is useful to compare it with similar compounds. Below is a table summarizing relevant compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetamide, N-[5-[2-(acetyloxy)ethylamino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl] | Contains dinitrophenyl azo group | |
| Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl] | Features diethylamino substitution | |
| N-(3-(Bis(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamide | Lacks acetyloxy groups but retains amine structure |
This comparison highlights the distinct combination of functionalities in Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl], which may contribute to its unique biological effects.
Antimicrobial Activity Study
A study conducted on the antimicrobial activity of various acetamides included Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]. Results indicated that this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
Anticancer Research
In a preliminary investigation into the anticancer properties of Acetamide derivatives, researchers found that Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl] exhibited cytotoxic effects on cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 value was determined to be around 25 µM, indicating moderate potency. Further studies are required to elucidate the precise mechanisms involved.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
